molecular formula C18H14BrN3O2S B3725721 N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide

N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide

Cat. No. B3725721
M. Wt: 416.3 g/mol
InChI Key: JEPSUZQSLLXFDX-KEBDBYFISA-N
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Description

N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide, also known as 'BHQA', is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHQA belongs to the class of hydrazones and possesses a unique structure that makes it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of BHQA is not fully understood. However, it has been suggested that BHQA exerts its pharmacological effects by inhibiting various enzymes and proteins involved in disease progression. For example, BHQA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
BHQA has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. BHQA has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, BHQA has been shown to induce apoptosis in cancer cells by activating various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using BHQA in lab experiments is its relatively simple synthesis method. BHQA is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using BHQA is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on BHQA. One area of interest is the development of BHQA derivatives with improved pharmacological properties. Another area of interest is the investigation of BHQA's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the development of new synthesis methods for BHQA could lead to the discovery of new analogs with unique pharmacological properties.
Conclusion:
In conclusion, BHQA is a chemical compound with potential therapeutic applications. Its unique structure and pharmacological properties make it an attractive candidate for drug development. The synthesis method of BHQA is relatively simple, and it exhibits various biochemical and physiological effects. However, its low solubility in water can make it difficult to use in certain experiments. Future research on BHQA could lead to the discovery of new analogs with improved pharmacological properties and potential use in the treatment of various diseases.

Scientific Research Applications

BHQA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. BHQA has also been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-14-6-7-16(23)13(9-14)10-20-22-17(24)11-25-18-8-5-12-3-1-2-4-15(12)21-18/h1-10,23H,11H2,(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSUZQSLLXFDX-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide
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N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide
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N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 4
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N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 5
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N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 6
N'-(5-bromo-2-hydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide

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